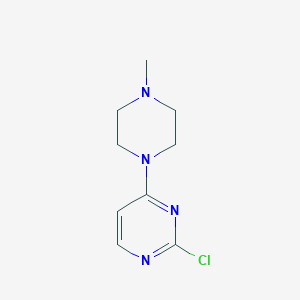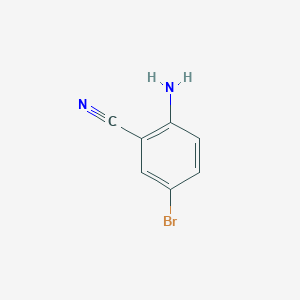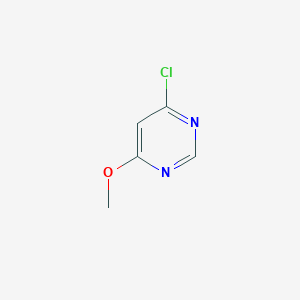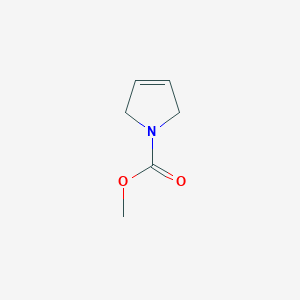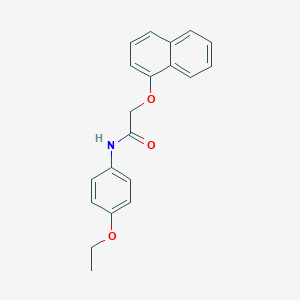
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide, also known as ENA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ENA is a member of the naphthalene family and is synthesized through a multi-step process. In
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemische Und Physiologische Effekte
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has been found to have minimal toxicity and does not have any significant effects on biochemical and physiological processes in the body. However, further studies are needed to fully understand the long-term effects of N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide on human health.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level, making it ideal for use in various research applications. However, N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has some limitations, including its limited solubility in water and some organic solvents, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide. One potential area of study is its potential use in the treatment of drug-resistant bacterial and fungal infections. N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide could also be studied for its potential use in combination with other drugs to enhance their effectiveness in cancer treatment. Further studies are also needed to fully understand the long-term effects of N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide on human health and to determine its safety for use in therapeutic applications.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has shown promising results in antibacterial and antifungal properties as well as cancer treatment, and further studies are needed to fully understand its potential in therapeutic applications.
Synthesemethoden
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide is synthesized through a multi-step process that involves the reaction of ethoxybenzene with naphthalene-1-carboxylic acid. The resulting product is then reacted with chloroacetyl chloride to form N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide. The synthesis method of N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide requires careful attention to detail and a high level of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has been found to have potential applications in various fields of scientific research. It has been studied for its antibacterial and antifungal properties and has shown promising results in inhibiting the growth of certain strains of bacteria and fungi. N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
443644-39-1 |
|---|---|
Produktname |
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide |
Molekularformel |
C20H19NO3 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C20H19NO3/c1-2-23-17-12-10-16(11-13-17)21-20(22)14-24-19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,21,22) |
InChI-Schlüssel |
MTBYJHWKNOCXDJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



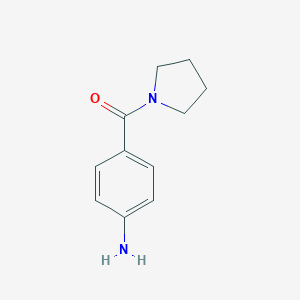
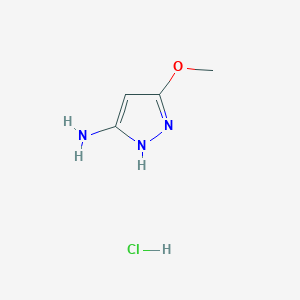
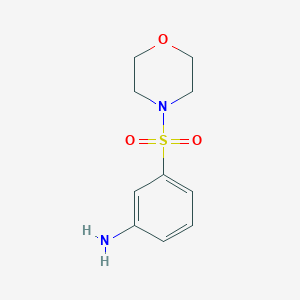
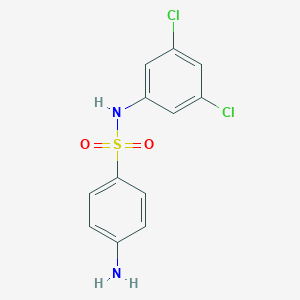
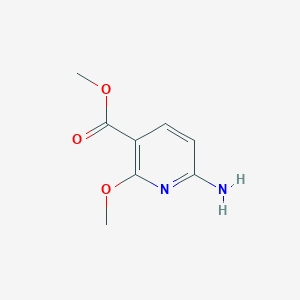
![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)
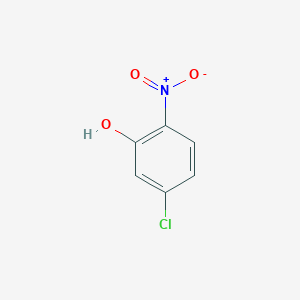
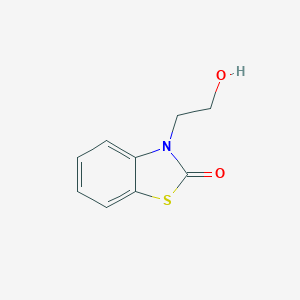
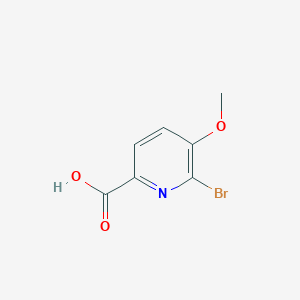
![3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B185293.png)
